molecular formula C10H7F13O2 B1611112 Methyl 2H,2H,3H,3H-perfluorononanoate CAS No. 110260-75-8

Methyl 2H,2H,3H,3H-perfluorononanoate

Cat. No.: B1611112
CAS No.: 110260-75-8
M. Wt: 406.14 g/mol
InChI Key: RJTDDBAPCSPXHO-UHFFFAOYSA-N
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Description

Methyl 2H,2H,3H,3H-perfluorononanoate is a fluorinated ester compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is widely used in various industrial applications due to its excellent resistance to chemical and thermal degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2H,2H,3H,3H-perfluorononanoate typically involves the esterification of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2H,2H,3H,3H-perfluorononanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

    Reduction: The compound can be reduced to form different fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Major Products

    Substitution: Products include various fluorinated derivatives depending on the substituent introduced.

    Hydrolysis: The major products are 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoic acid and methanol.

    Reduction: The products are typically less fluorinated derivatives of the original compound.

Scientific Research Applications

Methyl 2H,2H,3H,3H-perfluorononanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2H,2H,3H,3H-perfluorononanoate is primarily based on its fluorinated structure. The presence of multiple fluorine atoms enhances its hydrophobicity and chemical stability, making it an effective agent in various applications. The compound interacts with molecular targets through hydrophobic interactions and can modify the surface properties of materials to which it is applied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2H,2H,3H,3H-perfluorononanoate is unique due to its specific ester structure combined with a high degree of fluorination. This combination imparts exceptional hydrophobicity and chemical stability, making it particularly useful in applications requiring resistance to harsh chemical environments and thermal stability.

Properties

IUPAC Name

methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F13O2/c1-25-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDDBAPCSPXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551769
Record name Methyl 3-(perfluorohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110260-75-8
Record name Methyl 3-(perfluorohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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